molecular formula C13H20N4O2S B5512469 (3R*,4R*)-3-cyclopropyl-4-methyl-1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}pyrrolidin-3-ol

(3R*,4R*)-3-cyclopropyl-4-methyl-1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}pyrrolidin-3-ol

Cat. No. B5512469
M. Wt: 296.39 g/mol
InChI Key: ZVERWOFYBUEAJX-RNCFNFMXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related pyrrolidin-3-ol derivatives involves asymmetric 1,3-dipolar cycloaddition reactions, showcasing a practical approach for generating bioactive molecules. For example, (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, a useful intermediate, has been synthesized via 1,3-dipolar cycloaddition from specific dipolarophiles and ylide precursors, followed by reduction and hydrogenation steps, achieving 51% overall yield without the need for chromatography (Kotian, Lin, El-Kattan, & Chand, 2005).

Molecular Structure Analysis

The structure of related compounds, such as 3-cyclopropyl-5-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-1,2,4-oxadiazole, has been studied for its potential biological activity. Two polymorphic forms have been identified, differing in molecular and crystal structures, showcasing interactions that contribute to the molecule's stability and reactivity (Shishkina et al., 2021).

Chemical Reactions and Properties

Lewis acid-catalyzed reactions involving arylvinylidenecyclopropanes and ethyl (arylimino)acetates have led to the selective synthesis of pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives. This demonstrates the compound's reactivity and the potential for generating diverse molecular architectures under various reaction conditions (Lu & Shi, 2007).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Compounds containing a 1,2,4-triazole ring have been found to exhibit a wide range of biological activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties as well as its biological activity. Proper handling and disposal procedures should be followed when working with this compound .

Future Directions

Future research could focus on synthesizing this compound and studying its physical, chemical, and biological properties. Additionally, the compound could be modified to enhance its properties or to create new compounds with potential applications in various fields .

properties

IUPAC Name

1-[(3R,4R)-3-cyclopropyl-3-hydroxy-4-methylpyrrolidin-1-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2S/c1-9-5-17(7-13(9,19)10-3-4-10)11(18)6-20-12-15-14-8-16(12)2/h8-10,19H,3-7H2,1-2H3/t9-,13+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVERWOFYBUEAJX-RNCFNFMXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1(C2CC2)O)C(=O)CSC3=NN=CN3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@]1(C2CC2)O)C(=O)CSC3=NN=CN3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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